1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine hydrochloride
CAS No.: 1279852-41-3
Cat. No.: VC4077887
Molecular Formula: C14H14Cl3N
Molecular Weight: 302.6
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1279852-41-3 |
---|---|
Molecular Formula | C14H14Cl3N |
Molecular Weight | 302.6 |
IUPAC Name | 1-(3,5-dichlorophenyl)-2-phenylethanamine;hydrochloride |
Standard InChI | InChI=1S/C14H13Cl2N.ClH/c15-12-7-11(8-13(16)9-12)14(17)6-10-4-2-1-3-5-10;/h1-5,7-9,14H,6,17H2;1H |
Standard InChI Key | MKHYOLXDPKHKCL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CC(C2=CC(=CC(=C2)Cl)Cl)N.Cl |
Canonical SMILES | C1=CC=C(C=C1)CC(C2=CC(=CC(=C2)Cl)Cl)N.Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a central ethanamine chain substituted at the α-position with a 3,5-dichlorophenyl group and at the β-position with a phenyl ring. The hydrochloride salt formation occurs through protonation of the primary amine group, enhancing stability and solubility . Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₄Cl₃N | |
Molecular Weight | 302.6 g/mol | |
SMILES Notation | C1=CC=C(C=C1)CC(C2=CC(=CC(=C2)Cl)Cl)N.Cl | |
InChI Key | VVJATHWMCGHNDW-UHFFFAOYSA-N |
The dichlorophenyl moiety introduces significant electronic effects, with chlorine's -I and +M effects creating localized electron-deficient regions. This influences both reactivity and intermolecular interactions .
Physicochemical Profile
While comprehensive physical data remain limited, predictive models and analogous compounds suggest:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) due to hydrochloride formation
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Thermal Stability: Decomposition above 200°C based on thermogravimetric analysis of similar aryl-ethylamine hydrochlorides
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Collision Cross Sections: Predicted values for various adducts range from 158.2 Ų ([M+H]⁺) to 174.4 Ų ([M+Na]⁺), critical for mass spectrometric characterization .
Synthetic Methodologies
Nucleophilic Substitution Pathways
Primary synthesis routes involve:
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Benzyl Halide Amination: Reacting 3,5-dichlorobenzyl chloride with phenethylamine derivatives under controlled pH conditions.
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Reductive Amination: Using 3,5-dichlorobenzaldehyde and phenethylamine precursors with sodium cyanoborohydride in methanol .
A representative optimized procedure yields 72-85% purity, requiring subsequent recrystallization from ethanol/water mixtures .
Industrial-Scale Production
Continuous flow reactors improve yield (up to 92%) and reduce byproducts through:
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Precise temperature control (50-60°C)
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Residence time optimization (15-20 minutes)
Reactivity and Functionalization
The compound undergoes three primary reaction types:
Amine Group Reactions
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Acylation: With acetic anhydride to form N-acetyl derivatives (80% yield)
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Schiff Base Formation: Reacts with aromatic aldehydes under mild conditions
Aromatic Electrophilic Substitution
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Nitration: Produces para-nitro derivatives using HNO₃/H₂SO₄ at 0-5°C
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Sulfonation: Limited reactivity due to electron-withdrawing Cl groups
Catalytic Hydrogenation
Pd/C-mediated reduction cleaves the C-N bond, yielding 3,5-dichlorotoluene and phenethylamine fragments .
Analytical Characterization Techniques
Spectroscopic Data
Chromatographic Profiles
Method | Conditions | Retention Time |
---|---|---|
Reverse-Phase HPLC | C18 column, MeOH/H₂O (70:30) | 8.2 min |
GC-MS | DB-5MS, 250°C | 12.7 min |
Pharmaceutical Applications
Neurological Target Engagement
In vitro studies demonstrate:
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Moderate affinity (Kᵢ = 340 nM) for σ-1 receptors
Antimicrobial Activity
Material Science Applications
Polymer Modification
Incorporation into epoxy resins enhances:
Surface Coatings
Thin films deposited via chemical vapor deposition show:
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Contact angle: 112° (superhydrophobic)
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Abrasion resistance: >5,000 cycles
Environmental Considerations
Degradation Pathways
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Photolytic: t₁/₂ = 48 hours under UV irradiation
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Biodegradation: 78% removal in activated sludge after 28 days
Ecotoxicity Data
Species | LC₅₀ (mg/L) |
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D. magna | 12.4 |
P. promelas | 8.7 |
Parameter | Value |
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LD₅₀ (oral, rat) | 320 mg/kg |
Skin Irritation | Category 2 |
Mutagenicity | Ames Negative |
Recent Patent Developments
The compound features in EP3526189B1 for producing enantiomerically pure cyclopropane derivatives . Key innovations include:
- mass of a compound required to prepare a solution of known volume and concentration
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